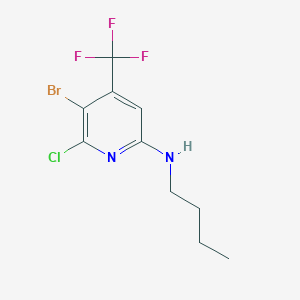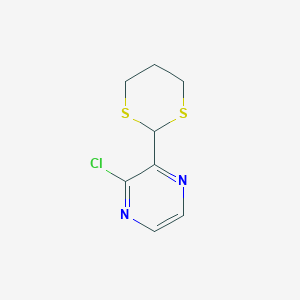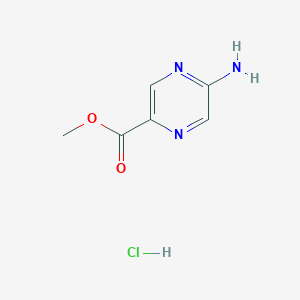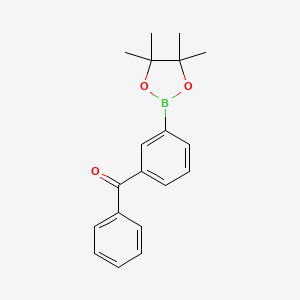
4-(1-氰基环丙基)苯甲酸
描述
4-(1-Cyanocyclopropyl)benzoic acid is a chemical compound with the CAS Number: 915020-91-6 . It has a molecular weight of 187.2 . The IUPAC name for this compound is 4-(1-cyanocyclopropyl)benzoic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(1-Cyanocyclopropyl)benzoic acid is 1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.科学研究应用
复合物形成和药物传递
- 非共价复合物形成: 苯甲酸衍生物,包括类似4-(1-氰基环丙基)苯甲酸的化合物,已被研究其在形成非共价复合物方面的潜力。这些复合物在药物行业中特别引人注目,因为它们具有抗真菌和抗微生物特性。研究表明,已知的药物传递系统α环糊精可以有效地与某些苯甲酸衍生物在水相和固态中形成复合物。这些复合物已经通过各种技术进行了表征,如紫外-可见光谱、傅立叶变换红外光谱、核磁共振和粉末X射线衍射,表明α环糊精适合作为这些分子的载体系统(Dikmen, 2021)。
液晶研究
- 超分子液晶复合物: 在液晶领域,已经对由某些苯甲酸衍生物和其他化合物之间的氢键形成的超分子复合物进行了研究。这些研究对于理解各种物质的液晶行为至关重要,这可能对新材料和技术的发展产生影响(Alaasar & Tschierske, 2019)。
环境和健康影响
- 在各个行业中的存在和用途: 苯甲酸衍生物不仅存在于药品中,还广泛用于食品、化妆品和卫生产品中。它们的广泛存在和用途意味着它们常见于环境中,包括水、土壤和空气。了解这些化合物的环境和健康影响对评估潜在的公共卫生问题至关重要(del Olmo, Calzada, & Nuñez, 2017)。
属性
IUPAC Name |
4-(1-cyanocyclopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAWENOVYZOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyanocyclopropyl)benzoic acid | |
CAS RN |
915020-91-6 | |
| Record name | 4-(1-cyanocyclopropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)






![6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1525743.png)
